molecular formula C18H13N3O2 B2993813 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine CAS No. 866131-47-7

4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine

Cat. No.: B2993813
CAS No.: 866131-47-7
M. Wt: 303.321
InChI Key: UATYZUGZEQATTQ-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine is a complex organic compound that features a benzofuran ring, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 7th position of the benzofuran ring using methanol and a suitable catalyst.

    Formation of the Pyrimidine Ring: This involves the condensation of a suitable diamine with a diketone or equivalent precursor.

    Coupling with Pyridine: The final step involves coupling the pyrimidine ring with a pyridine derivative under conditions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridine or pyrimidine rings, potentially leading to the formation of dihydropyridine or dihydropyrimidine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at positions ortho or para to the nitrogen atoms in the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Products may include 4-(7-formyl-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine.

    Reduction: Products may include 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-dihydropyridinyl)pyrimidine.

    Substitution: Products may include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)quinazoline
  • 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)triazine
  • 4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrazine

Uniqueness

4-(7-Methoxy-1-benzofuran-2-yl)-2-(4-pyridinyl)pyrimidine is unique due to the combination of its benzofuran, pyridine, and pyrimidine rings. This structure provides a unique set of chemical and biological properties that are not found in other similar compounds. For example, the presence of the methoxy group at the 7th position of the benzofuran ring can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-22-15-4-2-3-13-11-16(23-17(13)15)14-7-10-20-18(21-14)12-5-8-19-9-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATYZUGZEQATTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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